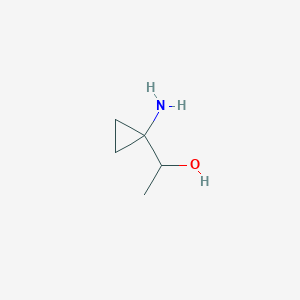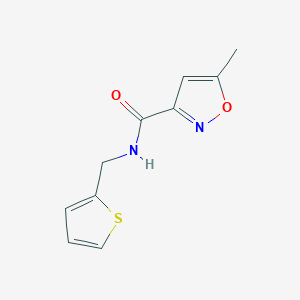
1-(1-Aminocyclopropyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-Aminocyclopropyl)ethan-1-ol” is an organic compound with the CAS Number: 1903318-44-4 . It has a molecular weight of 101.15 and its IUPAC name is 1-(1-aminocyclopropyl)ethan-1-ol . The compound is usually in powder form .
Molecular Structure Analysis
The Inchi Code for “1-(1-Aminocyclopropyl)ethan-1-ol” is 1S/C5H11NO/c1-4(7)5(6)2-3-5/h4,7H,2-3,6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(1-Aminocyclopropyl)ethan-1-ol” is a powder that is stored at a temperature of 4°C . It has a molecular weight of 101.15 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
The scientific research applications of 1-(1-Aminocyclopropyl)ethan-1-ol and related compounds are diverse, spanning various fields. Here are some key findings from recent research:
Synthesis and Structural Analysis :
- 1-(Aminomethyl)cyclopropanecarboxylic acid, closely related to 1-(1-Aminocyclopropyl)ethan-1-ol, has been used in the preparation of β-oligopeptides. These peptides exhibit unique structural motifs, including eight-membered rings with H-bonding, which are unprecedented in the realm of α-peptides and proteins (Abele, Seiler, & Seebach, 1999).
Chemical Reactions and Intermediates :
- Research on 1-amino-2,3-diphenylcyclopropenium ions, which are structurally similar to 1-(1-Aminocyclopropyl)ethan-1-ol, demonstrates their reaction with 1,3-diketones to yield cyclopentadien-1-ols. This highlights their potential as intermediates in organic synthesis (Yoshida et al., 1988).
Role in Plant Biology :
- 1-Aminocyclopropane-1-carboxylic acid (ACC), which is structurally related, plays a crucial role as an ethylene precursor in plants, influencing a range of vegetative and developmental processes. It can be metabolized, conjugated, and transported within plants, indicating its importance in plant biology and agronomy (Vanderstraeten & Van Der Straeten, 2017).
Applications in Medicinal Chemistry :
- Amino alcohols derived from cyclopropane, like 1-(1-Aminocyclopropyl)ethan-1-ol, have been synthesized and evaluated for their antimalarial activities. This signifies their potential use in drug discovery and medicinal chemistry (Robin et al., 2007).
Biological Activity Studies :
- Isolation and synthesis of natural compounds containing the cyclopropane moiety, akin to 1-(1-Aminocyclopropyl)ethan-1-ol, have shown a range of biological activities such as antifungal, antimicrobial, and antiviral properties. This underscores the compound's relevance in biological and pharmaceutical research (Coleman & Hudson, 2016).
Mechanism of Action
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
1-(1-aminocyclopropyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(7)5(6)2-3-5/h4,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYCHISQIDPAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1903318-44-4 |
Source


|
| Record name | 1-(1-aminocyclopropyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-methylphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2688384.png)
![6-ethyl 3-methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2688385.png)


![N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2688390.png)
![2-Chloro-N-(4-fluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2688391.png)


![8,8-Difluoro-2-(iodomethyl)-1-oxaspiro[4.5]decane](/img/structure/B2688397.png)




